REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1>>[C:11]([CH:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)#[N:13].[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
diluted solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)N
|
Type
|
CUSTOM
|
Details
|
with continuous stirring over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with glass agitator and a condenser
|
Type
|
CUSTOM
|
Details
|
A vent is provided at the condenser top
|
Type
|
TEMPERATURE
|
Details
|
temperature increased from 32° to 65° C. due to the exothermicity of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 65°-70° C. for 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.78% |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1>>[C:11]([CH:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)#[N:13].[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=[O:12])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
diluted solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)N
|
Type
|
CUSTOM
|
Details
|
with continuous stirring over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with glass agitator and a condenser
|
Type
|
CUSTOM
|
Details
|
A vent is provided at the condenser top
|
Type
|
TEMPERATURE
|
Details
|
temperature increased from 32° to 65° C. due to the exothermicity of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 65°-70° C. for 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.78% |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |